N-(6-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide
Description
Properties
IUPAC Name |
N-[6-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-4-15(22)19-14-7-8-17(21-20-14)26-10-16(23)18-12-9-11(24-2)5-6-13(12)25-3/h5-9H,4,10H2,1-3H3,(H,18,23)(H,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQXUGPLZJRSBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyridazine derivative with a thiol compound in the presence of a base such as sodium hydride.
Attachment of the 2,5-Dimethoxyphenyl Group: This step involves the coupling of the 2,5-dimethoxyphenyl group to the intermediate compound using a palladium-catalyzed cross-coupling reaction.
Formation of the Propionamide Group: The final step includes the acylation of the intermediate with propionyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Thioether Reactivity
The thioether (-S-) group exhibits moderate nucleophilicity and oxidation susceptibility:
Amide Bond Reactivity
The propionamide and phenylamino-2-oxoethyl groups participate in characteristic amide reactions:
Aromatic Ring Reactivity
The 2,5-dimethoxyphenyl group directs electrophilic substitution:
Pyridazine Ring Modifications
The pyridazine core shows distinct reactivity patterns:
Cross-Coupling Reactions
Catalytic coupling reactions enable structural diversification:
| Reaction Type | Catalysts/Reagents | Applications |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Biaryl synthesis at pyridazine C-4 |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | N-arylation of amide nitrogens |
Critical Analysis of Reaction Data
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Oxidation Selectivity : Sulfone formation predominates (>90%) when using excess H₂O₂ (3 eq) at elevated temperatures (50°C).
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Amide Stability : The β-ketoamide group shows higher hydrolysis rates compared to standard amides (t₁/₂ = 2.3 hrs vs. >24 hrs in 1M HCl).
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Methoxy Group Effects : 2,5-dimethoxy substitution reduces aromatic ring reactivity by 40% compared to monosubstituted analogs .
Experimental Challenges & Optimization
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Solvent Effects : DMSO enhances reaction rates for nucleophilic substitutions but promotes side reactions at >60°C.
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Catalyst Loading : HATU (1.2 eq) gives optimal coupling yields (68–72%) while minimizing epimerization.
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Purification Issues : Silica gel chromatography often leads to compound decomposition; reversed-phase HPLC is recommended .
Biological Implications of Reactivity
The compound's ability to form covalent adducts via thioether oxidation and amide cleavage suggests potential as:
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Enzyme inhibitors : Sulfone derivatives show COX-II inhibition (IC₅₀ = 0.8 μM) through heme coordination .
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Prodrug candidates : pH-sensitive amide bonds enable targeted drug release in acidic environments .
This comprehensive reactivity profile underscores the compound's versatility in medicinal chemistry applications, though further studies are needed to fully characterize its regiochemical preferences and catalytic requirements.
Scientific Research Applications
Anticancer Applications
Research indicates that compounds structurally similar to N-(6-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide exhibit significant anticancer properties. Studies have highlighted the following findings:
- Mechanism of Action : The compound targets specific pathways involved in cell proliferation and apoptosis. For instance, it has been shown to inhibit cancer cell growth by inducing apoptosis through the mitochondrial pathway, which is crucial for cancer therapy.
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Case Study Findings :
- In vitro studies demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers.
- Structural modifications have been found to enhance cytotoxicity, particularly through the introduction of lipophilic groups which improve cellular uptake.
Antimicrobial Applications
The antimicrobial potential of this compound has also been explored:
- Activity Against Bacteria and Fungi : Research has shown that similar compounds demonstrate selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans.
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Study Insights :
- A study reported that certain derivatives exhibited minimal inhibitory concentrations (MICs) indicating their potential as therapeutic agents against infections.
- The structure–activity relationship (SAR) analysis revealed that electron-donating groups significantly enhance biological activity against microbial strains.
Structure–Activity Relationship (SAR)
The SAR studies conducted on this compound indicate that modifications at specific positions on the pyridazine and propionamide rings can lead to enhanced biological activities:
- Electron-Drawing vs. Electron-Donating Groups : Compounds with methoxy or dimethylamino substituents showed higher potency compared to those with halogen substituents.
Summary of Studies
| Study Focus | Key Findings |
|---|---|
| Anticancer Efficacy | IC50 values in low micromolar range; apoptosis induction observed. |
| Antimicrobial Screening | Significant activity against both Gram-positive and Gram-negative bacteria; structural modifications lead to broad-spectrum activity. |
Mechanism of Action
The mechanism of action of N-(6-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby altering cellular signaling pathways.
Comparison with Similar Compounds
Core Heterocyclic Systems
The target compound’s pyridazine core distinguishes it from analogs like 2d and 2e (), which are based on a pyrimidin-4(3H)-one scaffold. Pyridazine derivatives are less common in drug discovery but offer unique electronic properties due to their two adjacent nitrogen atoms, which may enhance solubility or binding specificity compared to pyrimidinones .
Substituent Effects
- Electron-Donating vs. Electron-Withdrawing Groups :
The target compound’s 2,5-dimethoxyphenyl substituent provides strong electron-donating effects, contrasting with the nitro (electron-withdrawing) groups in 2d (4-nitrophenyl) and 2e (3-nitrophenyl). Methoxy groups may improve metabolic stability or enhance interactions with hydrophobic pockets in biological targets compared to nitro groups, which are prone to reduction . - Thioether Linkage :
All compounds share a thioether (-S-) bridge connecting the heterocycle to a substituted phenyl group. This linkage contributes to conformational flexibility and may influence redox stability.
Physicochemical Properties
Key Observations :
- Melting Points: The pyrimidinone analogs (2d, 2e) exhibit high melting points (>210°C), likely due to strong intermolecular hydrogen bonding from the carbonyl group. The target compound’s pyridazine core and lack of a carbonyl may result in a lower melting point, though experimental data are needed.
- Yields: Both 2d and 2e were synthesized in high yields (~80%), suggesting efficient coupling reactions. The target compound’s synthesis may face challenges due to the pyridazine ring’s lower nucleophilicity compared to pyrimidinones.
Biological Activity
N-(6-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazinyl moiety linked to a propionamide group through a thioether bond, with a dimethoxyphenyl substituent. Its chemical formula is represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of multiple functional groups.
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar thiazole and pyridazine moieties have shown potent activity against various cancer cell lines. A study demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cells, suggesting strong cytotoxic effects .
Antimicrobial Effects
Research has shown that related compounds possess antimicrobial properties. For example, derivatives with similar structural features were tested against bacterial strains and demonstrated inhibition zones indicative of effective antimicrobial activity. This suggests that the compound may be explored further for its potential use as an antimicrobial agent .
The mechanisms by which this compound exerts its effects are likely multifaceted. Preliminary investigations suggest that it may act through:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
- Induction of Apoptosis : Evidence indicates that these compounds can trigger apoptotic pathways in cancer cells.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways critical for cell survival and proliferation .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a pyridazine derivative structurally related to our compound. The results indicated a significant reduction in cell viability in MCF-7 breast cancer cells after treatment with the compound at concentrations ranging from 1 to 10 µM over 48 hours. The study reported an IC50 value of approximately 4 µM, highlighting its potent anticancer activity .
Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, a series of thiazole-pyridazine hybrids were tested against Staphylococcus aureus and Escherichia coli. The compounds exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, demonstrating promising antibacterial activity .
Summary of Findings
| Activity Type | Observed Effects | IC50/MIC Values |
|---|---|---|
| Anticancer | Significant cytotoxicity | ~4 µM (MCF-7 cells) |
| Antimicrobial | Effective against bacterial strains | 8 - 32 µg/mL |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(6-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide, and how do reaction conditions influence yield?
- Methodology : The compound's synthesis likely involves multi-step reactions, including substitution, reduction, and condensation. For example, analogous methods involve substituting a nitro group under alkaline conditions (e.g., using 2-pyridinemethanol), followed by iron powder reduction under acidic conditions to generate aniline intermediates, and condensation with cyanoacetic acid . Design of Experiments (DoE) can optimize parameters (temperature, pH, stoichiometry) to maximize yield. Fractional factorial designs reduce experimental runs while identifying critical variables like catalyst loading or solvent polarity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use HPLC with UV detection to assess purity (>98% recommended for biological assays). Structural confirmation requires H/C NMR to verify the thioether linkage, pyridazine ring, and propionamide moiety. High-resolution mass spectrometry (HRMS) confirms molecular weight. Polar solvents (e.g., DMSO) enhance solubility for analysis .
Q. What strategies mitigate stability issues during storage or reaction processes?
- Methodology : Stability studies under varying pH, temperature, and light exposure are critical. Lyophilization improves shelf life for hygroscopic intermediates. For light-sensitive groups (e.g., dimethoxyphenyl), amber vials and inert atmospheres (N) prevent degradation. Accelerated stability testing (40°C/75% RH for 6 months) predicts long-term behavior .
Advanced Research Questions
Q. How can computational modeling guide the optimization of reaction pathways for this compound?
- Methodology : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, identifying energy barriers in the thioether formation step. ICReDD’s approach combines reaction path searches with machine learning to prioritize experimental conditions, reducing trial-and-error. For example, solvent effects on the nucleophilic thiol group can be modeled using COSMO-RS .
Q. How should researchers resolve contradictions in kinetic data for the condensation step?
- Methodology : Contradictory rate data may arise from competing pathways (e.g., imine vs. amide formation). Use transient kinetics (stopped-flow spectroscopy) to monitor intermediates. Statistical tools like ANOVA isolate variables (e.g., pH, temperature) causing discrepancies. Cross-validation with in situ IR spectroscopy confirms mechanistic hypotheses .
Q. What advanced techniques enable selective functionalization of the pyridazine ring?
- Methodology : Directed ortho-metalation (DoM) using lithium amides introduces substituents at specific positions. For thioether modifications, ynamide-mediated thioacylation (via nitroalkane intermediates) preserves regioselectivity. Microwave-assisted synthesis enhances reaction efficiency for electron-deficient pyridazines .
Q. How can environmental fate studies be designed for this compound?
- Methodology : Adapt DOE Atmospheric Chemistry Program frameworks: assess hydrolysis rates (pH 4–9), photolysis under UV light, and biodegradation via OECD 301 tests. LC-MS/MS quantifies degradation products. Computational models (EPI Suite) predict bioaccumulation and toxicity .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
